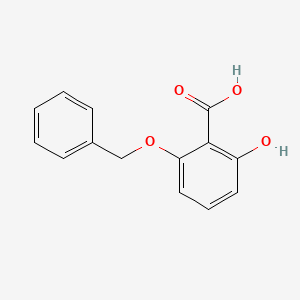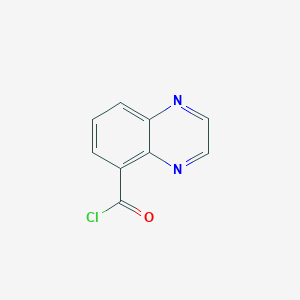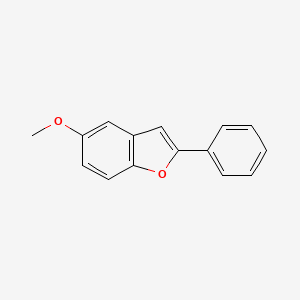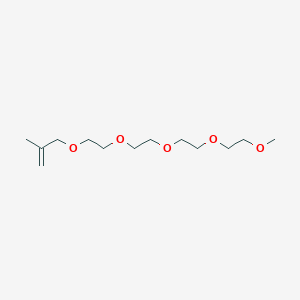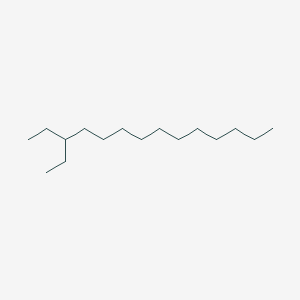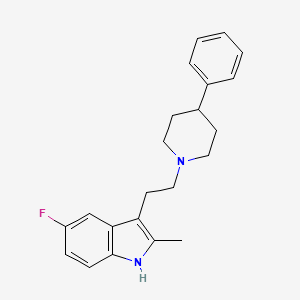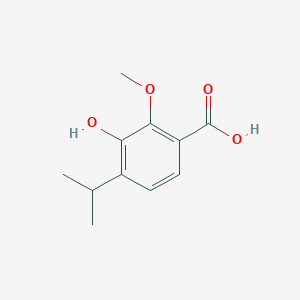
Nickel gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel gluconate is a coordination compound formed by the reaction of nickel ions with gluconic acid. It is known for its excellent metal complexing ability and non-toxicity, making it a valuable compound in various industrial and scientific applications. This compound is often used in electroplating processes due to its improved buffer properties and its ability to form stable complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel gluconate can be synthesized by reacting nickel salts, such as nickel chloride or nickel sulfate, with gluconic acid or its sodium salt in an aqueous solution. The reaction typically occurs under slightly acidic conditions to ensure the complete dissolution of the nickel salts and the formation of the nickel-gluconate complex.
Industrial Production Methods: In industrial settings, this compound is produced through the electrodeposition process. This involves the use of an electrolytic bath containing nickel ions, gluconic acid, and other components such as boric acid as a buffering agent. The electrodeposition process is carried out under controlled potential conditions to ensure the efficient deposition of nickel from the gluconate solution .
Chemical Reactions Analysis
Types of Reactions: Nickel gluconate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nickel oxide.
Reduction: It can be reduced to metallic nickel under appropriate conditions.
Substitution: this compound can participate in ligand exchange reactions where the gluconate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia or ethylenediamine.
Major Products:
Oxidation: Nickel oxide.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Scientific Research Applications
Nickel gluconate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and materials.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Widely used in electroplating processes to deposit nickel coatings on various substrates, enhancing their corrosion resistance and mechanical properties
Mechanism of Action
Nickel gluconate can be compared with other nickel complexes such as nickel chloride, nickel sulfate, and nickel acetate. While all these compounds can be used in electroplating, this compound offers several advantages:
Improved Buffer Properties: this compound solutions have better buffering capacity, which helps maintain a stable pH during electroplating.
Non-Toxicity: this compound is less toxic compared to other nickel salts, making it safer to handle and use.
Enhanced Stability: The gluconate ligand forms more stable complexes with nickel ions, reducing the risk of precipitation and ensuring consistent deposition
Comparison with Similar Compounds
- Nickel chloride
- Nickel sulfate
- Nickel acetate
Nickel gluconate stands out due to its unique combination of stability, non-toxicity, and improved buffer properties, making it a preferred choice in various applications.
Properties
CAS No. |
71957-07-8 |
|---|---|
Molecular Formula |
C12H22NiO14 |
Molecular Weight |
448.99 g/mol |
IUPAC Name |
nickel(2+);2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ni/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 |
InChI Key |
DVQYNXRSNFYQRW-UHFFFAOYSA-L |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ni+2] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ni+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ni+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl]ethane-1,2-diamine](/img/structure/B3280562.png)
